6-Bromo-4-chloro-2,8-dimethylquinoline chemical properties
6-Bromo-4-chloro-2,8-dimethylquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Bromo-4-chloro-2,8-dimethylquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of molecular characteristics to achieve desired therapeutic or material functions. This guide provides a comprehensive technical overview of a specific derivative, 6-Bromo-4-chloro-2,8-dimethylquinoline, tailored for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, synthetic rationale, spectroscopic signature, and reactivity, providing the foundational knowledge required for its effective application in advanced research.
Molecular Identity and Physicochemical Properties
6-Bromo-4-chloro-2,8-dimethylquinoline is a polysubstituted heterocyclic aromatic compound. Its structure is characterized by a quinoline core with a bromine atom at the 6-position, a chlorine atom at the 4-position, and two methyl groups at the 2- and 8-positions. These substitutions create a molecule with distinct regions of reactivity, making it a valuable and versatile chemical intermediate.[3]
| Property | Value | Source |
| IUPAC Name | 6-bromo-4-chloro-2,8-dimethylquinoline | PubChem[4] |
| CAS Number | 1153002-90-4 | PubChem[4] |
| Molecular Formula | C₁₁H₉BrClN | PubChem[4] |
| Molecular Weight | 270.55 g/mol | PubChem[4] |
| Exact Mass | 268.96069 Da | PubChem[4] |
| XLogP3 | 4.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Synthesis and Mechanistic Rationale
The synthesis of substituted quinolines often relies on classical named reactions that build the heterocyclic core from aniline precursors. For 6-Bromo-4-chloro-2,8-dimethylquinoline, a logical synthetic approach involves a cyclization reaction to form the quinoline core, followed by a targeted chlorination step.
Causality in Synthetic Design: The choice of starting material is critical. To achieve the desired substitution pattern, the synthesis would rationally begin with 4-bromo-2,6-dimethylaniline . This precursor strategically places the bromine and one of the methyl groups in the correct final positions on what will become the benzene portion of the quinoline ring. The second methyl group and the heterocyclic ring are constructed in the subsequent steps.
A common and effective method for this type of transformation is the Combes quinoline synthesis or a related acid-catalyzed condensation with a β-diketone, followed by cyclization. The resulting 6-bromo-2,8-dimethylquinolin-4-ol intermediate is then converted to the target 4-chloro derivative.
Caption: Proposed synthetic workflow for 6-Bromo-4-chloro-2,8-dimethylquinoline.
Experimental Protocol: Chlorination of 6-Bromo-2,8-dimethylquinolin-4-ol
This protocol is a representative procedure based on established methods for converting 4-hydroxyquinolines to 4-chloroquinolines.[5][6]
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Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-bromo-2,8-dimethylquinolin-4-ol (1 equivalent).
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Addition of Chlorinating Agent: Under an inert nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]
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Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice. The excess POCl₃ will react exothermically with water.
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Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH reaches 7-8.[5]
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Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure 6-Bromo-4-chloro-2,8-dimethylquinoline.
Rationale for Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation because it effectively converts the hydroxyl group of the quinolin-4-ol (which exists in tautomeric equilibrium with the 4-quinolone) into an excellent leaving group, which is subsequently displaced by a chloride ion. This is a robust and high-yielding method for the synthesis of 4-chloroquinolines.[6]
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this exact molecule are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its constituent parts and data from closely related analogs.[7][8]
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¹H NMR Spectroscopy: The spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.
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Aromatic Protons (2H): Two singlets are expected in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at the C5 and C7 positions. The electronic environment of each is unique, leading to separate signals.
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Methyl Protons (6H): Two sharp singlets will be present. The C2-methyl group will likely appear around 2.5-2.7 ppm, while the C8-methyl group, being in a different steric and electronic environment, will have a distinct chemical shift, also likely in the 2.5-2.8 ppm range.
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¹³C NMR Spectroscopy: The spectrum should display 11 unique carbon signals, corresponding to the 11 carbon atoms in the molecule's asymmetric structure. Carbons bonded to electronegative atoms (C4-Cl, C6-Br, and the carbons adjacent to the nitrogen, C2 and C9) will be shifted downfield.[7]
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Mass Spectrometry: The electron ionization (EI) mass spectrum will be highly characteristic due to the presence of two different halogen atoms.
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Molecular Ion (M⁺): A complex molecular ion peak cluster will be observed around m/z 269, 271, and 273.
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Isotopic Pattern: This pattern is a definitive signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these will produce a distinctive M, M+2, and M+4 peak pattern, confirming the presence of one bromine and one chlorine atom in the molecule.[9]
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for:
Chemical Reactivity and Synthetic Utility
The primary value of 6-Bromo-4-chloro-2,8-dimethylquinoline in synthetic chemistry lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization of the quinoline core.
Caption: Differential reactivity pathways of 6-Bromo-4-chloro-2,8-dimethylquinoline.
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Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The chlorine atom at the C4 position is highly activated towards nucleophilic attack. The adjacent ring nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex intermediate. This makes the C4 position the primary site for reactions with nucleophiles such as amines, alcohols, and thiols, providing a straightforward method to introduce a wide range of functional groups.[12]
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Metal-Catalyzed Cross-Coupling at the C6 Position: The carbon-bromine bond at the C6 position is significantly less reactive towards SNAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki couplings (to form C-C bonds with boronic acids), Sonogashira couplings (with terminal alkynes), and Buchwald-Hartwig aminations (to form C-N bonds).[3] This selective reactivity allows for the construction of complex molecular architectures.
Applications in Research and Drug Discovery
The structural features of 6-Bromo-4-chloro-2,8-dimethylquinoline make it a valuable building block for the synthesis of potential therapeutic agents.[2]
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Kinase Inhibitors: The quinoline core is found in numerous FDA-approved kinase inhibitors used in oncology.[1] This scaffold can be elaborated using the reactivity handles at the C4 and C6 positions to target the ATP-binding site of various kinases.
-
Antimicrobial and Anti-inflammatory Agents: Quinoline derivatives have a long history of use as antimicrobial and anti-inflammatory drugs. This molecule serves as a starting point for generating libraries of novel compounds for screening against bacterial, fungal, or inflammatory targets.[3]
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Materials Science: The electron-deficient, aromatic nature of the quinoline ring makes it suitable for applications in materials science, including the development of organic semiconductors and ligands for catalysis.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Bromo-4-chloro-2,8-dimethylquinoline is associated with the following hazards:
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H301: Toxic if swallowed.
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H413: May cause long lasting harmful effects to aquatic life. [4]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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SHANGHAI ZAIQI BIO TECH. (2017). 6-bromo-4-chloroquinoline preparation method. Eureka | Patsnap. [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
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MySkinRecipes. 8-Bromo-4-chloro-2,6-dimethylquinoline. [Link]
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ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
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PubChem. 6-Bromo-4-chloro-2,8-dimethylquinoline. [Link]
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Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
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ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. [Link]
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MDPI. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. [Link]
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NIH. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. [Link]
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PubChem. 6-Bromo-2,8-dimethylquinoline. [Link]
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